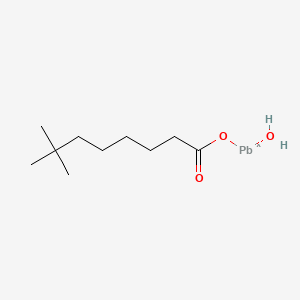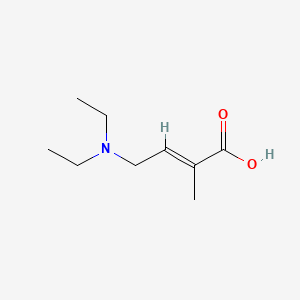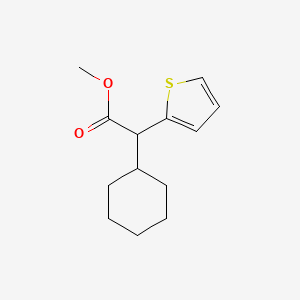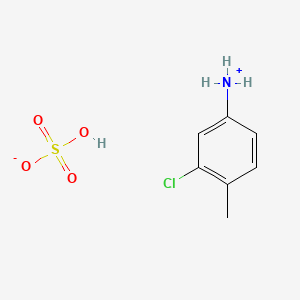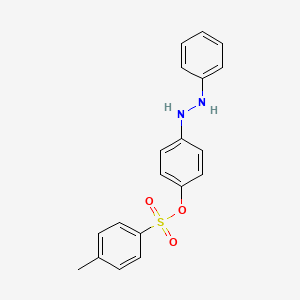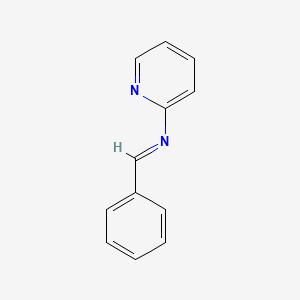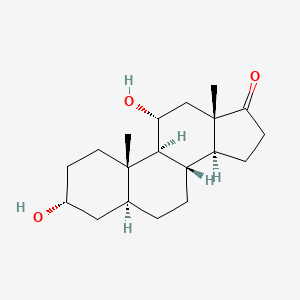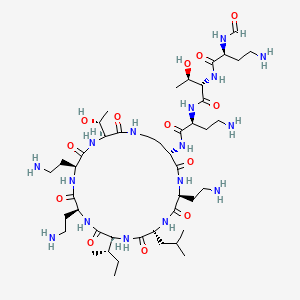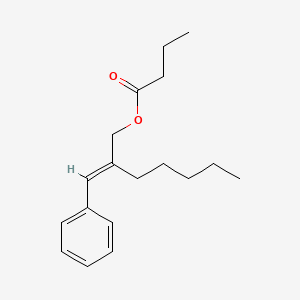
2-(Phenylmethylene)heptyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylmethylene)heptyl butyrate is an organic compound with the molecular formula C18H26O2 It is known for its unique chemical structure, which includes a phenylmethylene group attached to a heptyl butyrate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethylene)heptyl butyrate typically involves the esterification of heptyl alcohol with butyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The phenylmethylene group is introduced through a subsequent reaction involving the appropriate benzyl halide and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylmethylene)heptyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(Phenylmethylene)heptyl butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-(Phenylmethylene)heptyl butyrate involves its interaction with specific molecular targets. The phenylmethylene group can interact with aromatic receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Heptyl butyrate: Similar in structure but lacks the phenylmethylene group.
Phenylmethylene derivatives: Compounds with similar aromatic groups but different alkyl chains.
Uniqueness
2-(Phenylmethylene)heptyl butyrate is unique due to the presence of both the phenylmethylene and heptyl butyrate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.
Propiedades
Número CAS |
71648-38-9 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
[(2E)-2-benzylideneheptyl] butanoate |
InChI |
InChI=1S/C18H26O2/c1-3-5-7-13-17(15-20-18(19)10-4-2)14-16-11-8-6-9-12-16/h6,8-9,11-12,14H,3-5,7,10,13,15H2,1-2H3/b17-14+ |
Clave InChI |
ZWBLIRYRNUJIKV-SAPNQHFASA-N |
SMILES isomérico |
CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)CCC |
SMILES canónico |
CCCCCC(=CC1=CC=CC=C1)COC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





